8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-Hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a hydroxyethyl group, multiple methyl groups, and a naphthalen-1-ylmethyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14-15(2)28-19-20(24-22(28)26(14)11-12-29)25(3)23(31)27(21(19)30)13-17-9-6-8-16-7-4-5-10-18(16)17/h4-10,29H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMQPIMRUCRGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the naphthalen-1-ylmethyl group: This step often involves a Friedel-Crafts alkylation reaction using naphthalen-1-ylmethanol and a suitable catalyst.
Addition of the hydroxyethyl group: This can be accomplished through nucleophilic substitution reactions, where an appropriate hydroxyethylating agent is used.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the imidazo[2,1-f]purine core or the naphthalen-1-ylmethyl group.
Substitution: Various substitution reactions can occur, particularly at the hydroxyethyl group or the methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various alkylated or acylated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Explored for its anti-inflammatory and antimicrobial properties.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects is primarily through its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes and receptors, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
8-(2-Hydroxyethyl)-1,6,7-trimethyl-3-(phenylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
8-(2-Hydroxyethyl)-1,6,7-trimethyl-3-(benzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Contains a benzyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness: The presence of the naphthalen-1-ylmethyl group in 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
